FAK-IN-7

説明

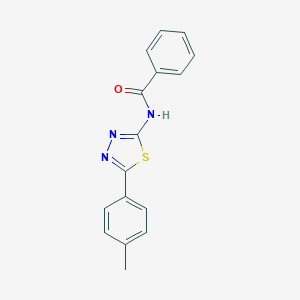

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a benzamide moiety. The methyl group on the phenyl ring at the 5-position contributes to lipophilicity, which may influence bioavailability and target binding.

特性

分子式 |

C16H13N3OS |

|---|---|

分子量 |

295.4 g/mol |

IUPAC名 |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

InChIキー |

SIHYHKOFZPWMHZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

FAK-IN-7の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが必要です。詳細な合成経路と反応条件は、通常、製薬会社や研究機関が所有する機密情報です。 接着斑キナーゼ阻害剤を合成するための一般的な方法には、多くの場合、有機溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .

工業生産方法

This compoundの工業生産は、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴う可能性が高いでしょう。このプロセスには、医薬品化合物に対する規制基準を満たすために、厳格な品質管理対策が含まれるでしょう。 生産方法は、研究や臨床現場での幅広い使用を促進するために、費用対効果とスケーラビリティにも重点が置かれるでしょう .

化学反応の分析

反応の種類

FAK-IN-7は、主に置換反応を受けます。置換反応では、特定の官能基が他の官能基に置き換えられ、阻害活性が向上します。 これらの反応は、化合物の構造を修飾して有効性を高め、潜在的な副作用を軽減するために重要です .

一般的な試薬と条件

This compoundの合成と修飾に使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒、パラジウム炭素などの触媒、および反応を促進するためのさまざまな酸と塩基が含まれます。 反応は通常、最適な結果を得るために制御された温度と圧力条件下で行われます .

形成される主な生成物

This compoundを含む反応から形成される主な生成物は、通常、接着斑キナーゼに対する阻害活性が向上した誘導体です。 これらの誘導体は、がん細胞の増殖やその他の関連する細胞プロセスに対する有効性をテストされます .

科学的研究の応用

FAK-IN-7は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、キナーゼ阻害のメカニズムを研究し、改善された特性を持つ新しい阻害剤を開発するために使用されます。 生物学では、this compoundは、細胞移動、接着、生存など、さまざまな細胞プロセスにおける接着斑キナーゼの役割を調査するために使用されます .

医学では、this compoundは、さまざまなタイプのがんを治療するための潜在的な治療薬として調査されています。接着斑キナーゼを阻害する能力は、腫瘍の増殖と転移を抑制することを目的とした併用療法の有望な候補となっています。 さらに、this compoundは、動物モデルにおける安全性と有効性を評価するための前臨床研究で使用されます .

作用機序

類似の化合物との比較

This compoundは、その高い効力と選択性により、接着斑キナーゼ阻害剤の中でもユニークです。 類似の化合物には、デファクチニブ、GSK2256098、コンテルチニブなどがあります。これらの化合物も接着斑キナーゼを標的とするものの、結合親和性、選択性、薬物動態特性が異なる場合があります.

デファクチニブ: がん治療における応用を持つ、もう1つの強力な接着斑キナーゼ阻害剤です。

GSK2256098: 前臨床のがんモデルで有効性が実証されている接着斑キナーゼ阻害剤です。

コンテルチニブ: さまざまなタイプのがんに対する抗腫瘍活性が知られている接着斑キナーゼ阻害剤です。

This compoundは、キナーゼドメインへの特異的な結合、および接着斑キナーゼのキナーゼ依存性と非依存性の両方の機能を阻害する能力によって際立っています.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their structural modifications are summarized below:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves yields (75–85%) and reduces reaction times compared to conventional methods .

- Nitro and halogen substituents generally result in higher melting points (>250°C), correlating with crystalline stability .

Anticancer Activity

- The bromo-chloro derivative (Table 1) showed 100% protection in mortality assays, surpassing the base compound .

- N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) induced apoptosis in cancer cells via caspase-3 activation (IC~50~ = 8.2 µM) .

Antimicrobial and Antifungal Activity

- N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives inhibited Candida albicans (zone of inhibition = 18–22 mm) .

- Methylthio-propyl derivatives (e.g., from ) showed MIC values of 2–4 µg/mL against Bacillus anthracis .

Antioxidant Activity

- Compound 9g scavenged ABTS•+ radicals at 85% efficiency (comparable to trolox) .

生物活性

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound classified under the thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

- Molecular Targets : The compound may interact with specific enzymes or receptors that modulate inflammatory responses or cancer cell proliferation.

- Pathways Involved : It potentially inhibits key enzymes or signaling pathways that lead to reduced inflammation and tumor growth. For instance, studies have suggested its role in disrupting cell cycle progression in cancer cells .

Antimicrobial Activity

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

- Mechanism : Similar to other sulfonamides, it may inhibit bacterial growth by targeting essential metabolic pathways.

- Studies : Research indicates that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, outperforming certain conventional antibiotics in specific assays .

Anticancer Properties

The anticancer potential of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various in vitro studies:

- Cell Lines Tested : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : In one study, derivatives of thiadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Synthesis Methods

The synthesis of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

- Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate amines with thioketones or thiosemicarbazides to form the thiadiazole ring structure.

- Acylation : The benzamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides under controlled conditions to yield the final product.

Study 1: Anticancer Activity

A recent study focused on synthesizing novel thiadiazole derivatives and assessing their anticancer activities. Among these derivatives, those similar to N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide were found to exhibit significant anti-proliferative effects against MCF-7 cells with minimal toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that compounds with a similar structure showed enhanced activity compared to standard treatments like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Chlorine substitution on phenyl | Anticancer |

| N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Fluorine substitution on phenyl | Antimicrobial |

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene | Contains a sulfonamide group | Antimicrobial |

Q & A

Q. What are the standard synthetic protocols for N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a two-step protocol may include:

- Step 1 : Formation of a 1,3,4-thiadiazole core via cyclization of 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux .

- Step 2 : Benzamide coupling via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .

Microwave-assisted synthesis can enhance reaction efficiency and yield . Purity is confirmed via TLC, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated?

Key techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and thiadiazole protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bond at ~1.32 Å in the thiadiazole ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369.4 for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

- Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzamide coupling .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours under reflux) .

Q. What computational methods are used to predict bioactivity?

- DFT calculations : Analyze electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra to correlate structure with antimicrobial activity .

- Molecular docking : Predict binding affinities to targets like bacterial PFOR enzymes (e.g., binding energy ≤ −8.5 kcal/mol for thiadiazole derivatives) .

Q. How do structural modifications influence pharmacological properties?

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Solubility adjustments : Co-solvents (e.g., DMSO ≤1% v/v) prevent precipitation in cell-based assays .

- Metabolite analysis : LC-MS identifies degradation products that may skew activity results .

Methodological Challenges

Q. What are the limitations in characterizing this compound’s stability?

- Hydrolytic degradation : The thiadiazole ring is susceptible to hydrolysis under alkaline conditions (pH >9), requiring pH-controlled storage .

- Photodegradation : UV-Vis studies show λmax shifts after prolonged light exposure, necessitating amber vials for long-term stability .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the 4-methylphenyl group with halophenyl (e.g., 4-Cl) or heteroaryl (e.g., pyridyl) moieties .

- Bioisosteric replacements : Substitute the benzamide with sulfonamide groups to modulate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。